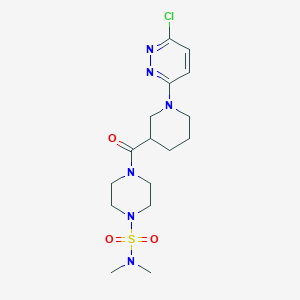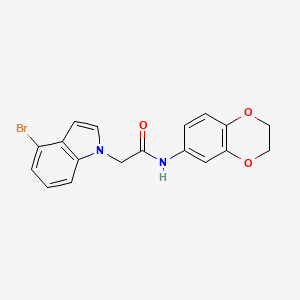![molecular formula C20H30N4O2 B11004198 N-[2-(cycloheptylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B11004198.png)
N-[2-(cycloheptylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(cycloheptylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a phenyl group and a carboxamide group, along with a cycloheptylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cycloheptylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of 1-benzylpiperazine with phenyl isocyanate to form the intermediate 4-phenylpiperazine-1-carboxamide. This intermediate is then reacted with cycloheptylamine and ethyl chloroformate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cycloheptylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or carboxamide groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-[2-(cycloheptylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-[2-(cycloheptylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. This binding can lead to various biological effects, depending on the target and the pathway involved. For example, it may inhibit or activate certain enzymes, or it may block or stimulate receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[3-Acetyl-4-[(2RS)-3-(ethylamino)-2-hydroxypropoxy]phenyl]butanamide
- 1,4-Phenylenediamine
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
N-[2-(cycloheptylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
Molecular Formula |
C20H30N4O2 |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-[2-(cycloheptylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C20H30N4O2/c25-19(22-17-8-4-1-2-5-9-17)16-21-20(26)24-14-12-23(13-15-24)18-10-6-3-7-11-18/h3,6-7,10-11,17H,1-2,4-5,8-9,12-16H2,(H,21,26)(H,22,25) |
InChI Key |
JQNJIHBYCKBMQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(propan-2-yl)-N-(1,3,4-thiadiazol-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11004150.png)
![6-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]hexanamide](/img/structure/B11004158.png)
![2-(2-phenyl-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11004161.png)
![2-chloro-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide](/img/structure/B11004163.png)
![N-(3,5-dimethoxyphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide](/img/structure/B11004165.png)

![N-(5-chloro-2-hydroxyphenyl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide](/img/structure/B11004175.png)
![4-(4-chlorophenyl)-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B11004178.png)
![4-(4-chlorophenyl)-N-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B11004182.png)
![3-(4-hydroxyquinazolin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide](/img/structure/B11004191.png)

![N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]pyrazine-2-carboxamide](/img/structure/B11004210.png)
